molecular formula C7H16FNO B13255461 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol

Cat. No.: B13255461
M. Wt: 149.21 g/mol
InChI Key: YNDWIUYJQVFCGR-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is a synthetic organic compound with the molecular formula C7H16FNO and a molecular weight of 149.21 g/mol . This molecule is characterized by a fluorine atom substituted on an ethyl side chain, attached to a carbon that also bears an amino group and a hydroxymethyl group, forming a 1,2-aminoalcohol scaffold . This structure class is of significant interest in medicinal chemistry and chemical biology, often serving as a key intermediate or building block for the synthesis of more complex molecules . The presence of both amino and alcohol functional groups makes it a versatile precursor for further chemical modifications, while the incorporation of a fluorine atom can be utilized to influence the compound's electronic properties, metabolic stability, and bioavailability in drug discovery programs . Researchers may employ this compound in the development of novel pharmacologically active agents, particularly as a fluorinated analogue of valinol-like structures . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H16FNO

Molecular Weight

149.21 g/mol

IUPAC Name

2-amino-2-(2-fluoroethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C7H16FNO/c1-6(2)7(9,5-10)3-4-8/h6,10H,3-5,9H2,1-2H3

InChI Key

YNDWIUYJQVFCGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCF)(CO)N

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the nucleophilic substitution of a suitable amino alcohol precursor with a fluorinated alkyl halide, typically 2-fluoroethyl halides such as 2-fluoroethyl bromide or iodide. The amino group can be introduced earlier or simultaneously, depending on the specific route.

Reaction Scheme

$$ \text{Amino alcohol} + \text{2-fluoroethyl halide} \rightarrow \text{2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol} $$

Operational Details

  • Starting Material: 3-Amino-3-methylbutan-1-ol, which can be prepared via amino protection and subsequent functionalization.
  • Electrophile: 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or iodide).
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide at elevated temperatures (around 60°C) to facilitate nucleophilic substitution.
  • Catalysts: Potassium carbonate or cesium carbonate to promote SN2 reactions.
  • Yield & Data: The reaction yields vary but can reach up to 64% as demonstrated in similar alkylation reactions, with the fluorinated side chain introduced selectively.

Example Data Table

Starting Material Electrophile Solvent Catalyst Temperature Yield Reference
3-Amino-3-methylbutan-1-ol 2-fluoroethyl bromide Acetonitrile K2CO3 60°C 64%

Multi-step Synthesis via Protection and Functionalization

Method Overview

This method involves initial protection of the amino group, followed by fluorinated side chain introduction, and subsequent deprotection. It ensures selectivity and minimizes side reactions.

Stepwise Procedure

  • Step 1: Protection of amino group using tert-butoxycarbonyl (Boc) or carbamate groups.
  • Step 2: Alkylation of the hydroxyl group or amino group with 2-fluoroethyl halides.
  • Step 3: Deprotection to regenerate the free amino group.

Operational Details

  • Protection: Using di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature for 18 hours yields protected amino alcohols with high efficiency (~100%).
  • Alkylation: Conducted in the presence of bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran or dichloromethane.
  • Deprotection: Achieved under acidic conditions or by heating, depending on the protecting group.

Data Summary

Step Reagents Solvent Conditions Yield Reference
Protection Boc2O Dichloromethane 25°C, 18h 100%
Alkylation 2-fluoroethyl halide Tetrahydrofuran 20°C, 16h 19-64% ,
Deprotection Acidic or thermal - - Variable

Synthesis via Aziridinium Ion Intermediates

Method Overview

This advanced strategy involves the formation of aziridinium ions from amino alcohols, which then undergo ring-opening with fluorinated nucleophiles such as 2-fluoroethyl amines or related derivatives.

Reaction Pathway

  • Formation of aziridinium ion from amino alcohol precursor.
  • Nucleophilic attack by a fluorinated nucleophile, e.g., 2-fluoroethylamine derivatives.
  • Ring-opening yields the target amino alcohol with the fluorinated side chain.

Operational Conditions

  • Typically performed in polar solvents like acetonitrile at elevated temperatures (~60°C).
  • Catalysts such as Lewis acids (e.g., BF3) may be employed to facilitate aziridinium formation.

Data Summary

Starting Material Nucleophile Catalyst Solvent Temperature Yield Reference
Amino alcohol 2-fluoroethylamine derivatives Lewis acids Acetonitrile 60°C Variable

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Typical Yield Range
Nucleophilic substitution Direct alkylation with 2-fluoroethyl halides Simple, straightforward Requires reactive halides, moderate yields 64%
Protection/deprotection Sequential functionalization High selectivity Multi-step, time-consuming 19-100%
Aziridinium ring-opening Via aziridinium intermediates High regioselectivity Complex intermediates Variable
Biocatalytic Enzymatic pathways Environmentally friendly Still under development Not established

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-fluoroethyl)-3-methylbutanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the fluoroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and properties of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Source/Reference
This compound (Not explicitly provided) (Inferred ~177.22) Amino, Fluoroethyl, Hydroxyl, Methyl Hypothetical: Bioactive potential, solubility influenced by polar groups N/A (Target compound)
3-Methylbutan-1-ol C5H12O 88.15 Hydroxyl, Branched chain Fermentation byproduct (e.g., in spirits), solvent, grassy/woody odor
3-Amino-1-fluoro-4-phenyl-butan-2-ol C10H14FNO 183.22 Amino, Fluoro, Hydroxyl, Phenyl Bioactive potential (structural similarity to pharmacophores)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid C14H15Cl2NO2 316.18 Amino, Dichlorobenzyl, Alkyne Collagenase inhibition (IC50 ~6.4–6.5 kcal/mol binding affinity)

Key Observations:

  • Fluorine vs. Chlorine Substituents: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., dichlorobenzyl derivatives in collagenase inhibitors) due to fluorine’s smaller atomic radius and stronger C-F bonds .
  • Branching Effects: The 3-methyl group in the target compound mirrors 3-methylbutan-1-ol, a common fermentation product. Branching typically lowers boiling points and increases hydrophobicity compared to linear alcohols .

Biological Activity

2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is an amino alcohol with significant potential in various biological and medicinal applications. Its unique structure, featuring a fluoroethyl group, positions it as a candidate for research in drug development and biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

  • Molecular Formula : C6_6H14_14FNO
  • Molecular Weight : 135.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its functional groups:

  • Amino Group : Capable of forming hydrogen bonds and ionic interactions, which can modulate enzyme and receptor activities.
  • Fluoroethyl Group : Engages in hydrophobic interactions, enhancing the compound's affinity for lipid membranes and influencing cellular uptake.

These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and alterations in cellular signaling pathways.

Enzyme Modulation

Studies indicate that this compound can act as a biochemical probe, influencing enzyme activities. For example, it may enhance or inhibit specific enzymatic pathways involved in metabolic processes.

Neuropharmacological Effects

Research has shown that compounds with similar structures exhibit neuropharmacological properties. The fluoroethyl moiety may enhance blood-brain barrier permeability, making this compound a potential candidate for neuroactive drug development .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound could possess anticancer properties. The interaction with specific receptors involved in tumor growth regulation has been noted, although further research is required to elucidate these effects fully .

Study on Enzyme Interaction

In a study exploring the effects of amino alcohols on enzyme activity, this compound was found to modulate the activity of certain kinases involved in cell signaling pathways. The compound demonstrated dose-dependent effects on enzyme kinetics, indicating its potential as a therapeutic agent.

Neuroimaging Applications

Research into radiolabeled analogs of this compound revealed promising results in brain tumor imaging. The unique properties of the fluoroethyl group enhanced the uptake of the tracer in tumor cells compared to traditional imaging agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureBiological Activity
This compoundStructureEnzyme modulation, neuropharmacological effects
(R)-2-Amino-2-methylbutan-1-olStructureAnticancer properties, precursor for biologically active molecules
5-FluorouracilStructureChemotherapeutic agent targeting RNA synthesis

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